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molecular formula C6H9ClO2 B1216278 Pevikon CAS No. 9003-22-9

Pevikon

Cat. No. B1216278
M. Wt: 148.59 g/mol
InChI Key: HGAZMNJKRQFZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05032216

Procedure details

Solvents: Chloroform, chlorobenzene, pyridine, dioxane, cyclohexanone, ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Cl:5][C:6]1C=CC=C[CH:7]=1.N1C=CC=CC=1.C1(=O)CCCCC1.[C:25]([O:28][CH2:29][CH3:30])(=[O:27])[CH3:26]>O1CCOCC1>[CH:6]([Cl:5])=[CH2:7].[C:25]([O:28][CH:29]=[CH2:30])(=[O:27])[CH3:26] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=C)Cl.C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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